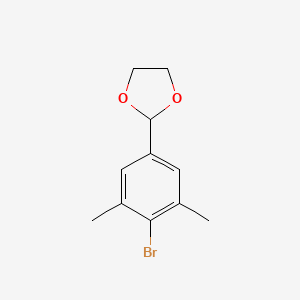

2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane

Description

Contextualization within Advanced Organic Synthesis

In the landscape of advanced organic synthesis, the development of complex molecules, such as pharmaceuticals and functional materials, relies on the strategic assembly of simpler precursors. 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane fits perfectly within this paradigm. Its structure is an exemplar of a bifunctional building block, where each functional group can be manipulated independently.

The brominated aryl portion is a classic precursor for transition metal-catalyzed cross-coupling reactions. nih.govmdpi.comresearchgate.net These reactions, including the Suzuki, Sonogashira, and Heck couplings, are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The 1,3-dioxolane (B20135) group, on the other hand, is a robust protecting group for an aldehyde. wikipedia.orgpressbooks.pub This protection is crucial in multi-step syntheses where the aldehyde's reactivity towards nucleophiles or strong bases would interfere with transformations at other sites of the molecule. libretexts.org

Strategic Importance of this compound as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its capacity to act as a linchpin in convergent synthetic strategies. A synthetic chemist can first utilize the bromo-functionalized ring in a cross-coupling reaction to construct a more complex aryl scaffold. Subsequently, the aldehyde can be unmasked by acidic hydrolysis of the dioxolane ring, revealing a new reactive center for further elaboration. pressbooks.publibretexts.org

This versatility allows for a modular approach to synthesis. For example, the bromo group can be transformed into an aryl, alkynyl, or other functional group via palladium catalysis. nih.gov Once this modification is complete, the protected aldehyde can be deprotected and engaged in a variety of reactions, such as Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid. This orthogonal reactivity is highly prized in the synthesis of complex target molecules.

| Functional Group | Reaction Type | Typical Reagents and Conditions |

|---|---|---|

| Bromoaryl | Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, base (e.g., Et₃N) | |

| Heck Coupling | Alkene, Pd catalyst, base | |

| 1,3-Dioxolane (Acetal) | Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄) |

| Stability | Stable to bases, nucleophiles, organometallic reagents, and hydrides |

Overview of Current Academic Research Trends Related to Brominated Aryl-Acetal Systems

Current academic research continues to explore the vast potential of molecules like this compound. A significant trend is the development of novel and more efficient cross-coupling methodologies that can tolerate a wider range of functional groups, making bifunctional reagents even more valuable. nih.govmdpi.com

Furthermore, there is a growing interest in the synthesis of biologically active compounds that contain the 1,3-dioxolane ring system. google.comnih.gov Research has shown that this moiety is present in various natural products and pharmaceuticals, exhibiting a range of biological activities. Consequently, brominated aryl-acetals are being investigated as key intermediates in the synthesis of new drug candidates. The functionalization of aryl groups is also a burgeoning area in materials science, where tailored aromatic compounds are used to create novel organic electronic materials. mdpi.commdpi.com

Historical Context and Evolution of Analogous Chemical Entities in Synthesis

The use of acetals as protecting groups for carbonyl compounds is a concept deeply rooted in the history of organic chemistry. wikipedia.org Initially, a distinction was made between "acetals" derived from aldehydes and "ketals" from ketones, though "acetal" is now the generally accepted term for both. total-synthesis.com The development of cyclic acetals, such as the 1,3-dioxolane, was a significant advancement, as they are generally more stable than their acyclic counterparts due to entropic factors favoring their formation and stability. total-synthesis.com

Over time, the role of acetals has evolved from simple protective groups to integral components of complex synthetic intermediates. The incorporation of other reactive functionalities, such as a bromine atom on an aromatic ring, into an acetal-containing molecule represents a sophisticated evolution of this concept. This allows for the integration of protecting group chemistry with powerful bond-forming reactions, showcasing the increasing elegance and efficiency of modern synthetic strategies. The development of related sulfur-containing acetals, or thioacetals, further expanded the synthetic toolbox by offering different stability profiles and deprotection conditions. wikipedia.orglibretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7-5-9(6-8(2)10(7)12)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVITYRHHEBUZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 3,5 Dimethylphenyl 1,3 Dioxolane

Retrosynthetic Analysis and Key Disconnections for Compound Assembly

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.com For 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane, the primary functional group is the 1,3-dioxolane (B20135), which is an acetal (B89532).

The most logical disconnection is at the two C-O bonds of the acetal functional group. This is a common and reliable strategy for molecules containing acetals or ketals. amazonaws.com This disconnection reveals two key synthons: an electrophilic carbonyl carbon and a nucleophilic 1,2-diol.

Disconnection 1 (C-O Acetal Bonds): Breaking the acetal linkage points to two precursor molecules:

4-Bromo-3,5-dimethylbenzaldehyde (B1289205): This aldehyde provides the substituted aromatic portion of the target molecule. biosynth.com

Ethylene (B1197577) glycol: This 1,2-diol forms the five-membered dioxolane ring.

This leads to the following retrosynthetic pathway:

Figure 1: Retrosynthetic pathway for this compound. The primary disconnection of the acetal reveals 4-bromo-3,5-dimethylbenzaldehyde and ethylene glycol as immediate precursors.

Further deconstruction of 4-bromo-3,5-dimethylbenzaldehyde can be envisioned:

Disconnection 2 (C-Br Bond): A functional group interconversion (FGI) can remove the bromine atom, leading to 3,5-dimethylbenzaldehyde . This suggests that the synthesis can proceed from this simpler, commercially available aldehyde via an electrophilic aromatic substitution reaction (bromination).

This comprehensive retrosynthetic analysis establishes a clear and logical synthetic route: beginning with the bromination of 3,5-dimethylbenzaldehyde, followed by the acid-catalyzed acetal formation with ethylene glycol.

Direct Synthetic Approaches

Direct synthesis involves the forward reaction from the identified precursors. The key step is the formation of the dioxolane ring, a reaction that is typically reversible and requires specific conditions to drive it to completion.

The formation of this compound is achieved through the acetalization of 4-bromo-3,5-dimethylbenzaldehyde with ethylene glycol. This reaction is generally catalyzed by an acid and requires the removal of water to shift the equilibrium towards the product side. prepchem.com

Common conditions for this type of transformation involve heating the aldehyde and diol in a non-polar solvent like toluene (B28343) with a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA). A Dean-Stark apparatus is typically employed to azeotropically remove the water generated during the reaction. prepchem.com

Optimization of this reaction can involve varying the catalyst, solvent, temperature, and reaction time to maximize the yield and purity of the final product.

Table 1: Optimization Parameters for Dioxolane Formation

| Parameter | Condition | Rationale | Typical Yield Range |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄), Montmorillonite K10 Clay | Provides the acidic environment necessary to protonate the carbonyl oxygen, activating it for nucleophilic attack by the diol. nih.gov | 80-95% |

| Solvent | Toluene, Benzene, Hexane | A non-polar, azeotroping solvent facilitates the removal of water using a Dean-Stark apparatus, driving the reaction to completion. prepchem.com | 85-98% |

| Temperature | Reflux temperature of the solvent | Provides sufficient energy to overcome the activation barrier and facilitates the azeotropic removal of water. | Dependent on other factors |

| Reactant Ratio | Slight excess of ethylene glycol | Can help to shift the equilibrium towards the product side according to Le Chatelier's principle. | Dependent on other factors |

In the specific case of this compound, the reactants (4-bromo-3,5-dimethylbenzaldehyde and ethylene glycol) are both achiral. The resulting dioxolane product does not possess any stereocenters. Therefore, issues of stereochemical control, such as the formation of diastereomers or enantiomers, are not applicable in this synthesis.

However, if a chiral diol were used in place of ethylene glycol, the resulting dioxolane could be chiral. In such cases, the stereochemical outcome would depend on the stereochemistry of the starting diol. The acetalization reaction itself typically proceeds with retention of the diol's stereochemistry, as the chiral centers of the diol are not directly involved in the reaction. nih.gov

Convergent and Divergent Synthetic Strategies

A critical step in the synthesis is the regioselective bromination to form the 4-bromo-3,5-dimethylbenzaldehyde precursor. The starting material for this step is typically 3,5-dimethylbenzaldehyde. The directing effects of the substituents on the aromatic ring are paramount for achieving the desired regioselectivity.

Directing Effects:

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. They increase the electron density at positions 2, 4, and 6.

Aldehyde Group (-CHO): This is a deactivating, meta-directing group.

The position para to one methyl group and ortho to the other (position 4) is strongly activated. The aldehyde group directs incoming electrophiles to position 5, but its deactivating nature is overcome by the strong activating effect of the two methyl groups. Consequently, electrophilic bromination is highly favored at the 4-position.

Common brominating agents for this type of reaction include N-Bromosuccinimide (NBS) in a suitable solvent or elemental bromine with a Lewis acid catalyst. nih.govorganic-chemistry.org The use of milder reagents like NBS can often provide higher selectivity and avoid over-bromination. organic-chemistry.orgwku.edu

Table 2: Reagents for Regioselective Bromination

| Reagent | Conditions | Selectivity | Advantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator or acid catalyst | High para-selectivity | Milder than Br₂, easier to handle, minimizes side reactions. nih.gov |

| Bromine (Br₂) | Lewis acid (e.g., FeBr₃) or in acetic acid | Good, but risk of over-bromination | Cost-effective and powerful brominating agent. |

| Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Dichloromethane, mild conditions | Excellent para-selectivity | Highly regioselective, proceeds without a catalyst, and the byproduct can be recycled. organic-chemistry.org |

A tandem, or cascade, reaction is a process where multiple bond-forming events occur in a single pot without isolating intermediates. While a specific, established tandem reaction for the synthesis of this compound is not prominently documented in the literature, a theoretical sequence could be proposed.

For instance, one could envision a one-pot procedure starting from 3,5-dimethylbenzaldehyde. The process would involve:

Regioselective bromination of the aromatic ring.

In-situ addition of ethylene glycol and an acid catalyst to form the dioxolane.

However, the compatibility of the reagents and conditions for both steps would be a significant challenge. The conditions for electrophilic bromination (e.g., presence of NBS or Br₂/FeBr₃) may be too harsh for the acid-sensitive dioxolane product or could lead to unwanted side reactions with ethylene glycol. Therefore, a stepwise approach with purification of the intermediate aldehyde is the more practical and commonly employed strategy for this synthesis.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for chemical compounds is increasingly guided by the twelve principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org For the synthesis of this compound, these principles encourage the development of processes that are more sustainable and environmentally benign. Key areas of focus include the selection of greener solvents and the use of highly efficient and recyclable catalysts.

Solvents are a major contributor to the environmental footprint of many chemical processes, often accounting for a significant portion of the total mass of materials used. rsc.org In the synthesis of dioxolanes, which is a condensation reaction that produces water as a byproduct, a common solvent choice is toluene, used with a Dean-Stark apparatus to remove water and drive the reaction to completion. prepchem.com However, toluene is a volatile organic compound (VOC) with associated health and environmental risks.

Green chemistry encourages the replacement of such hazardous solvents with safer and more environmentally friendly alternatives. The ideal green solvent would be non-toxic, biodegradable, derived from renewable resources, and easily recyclable. rsc.org For the synthesis of this compound, several classes of greener solvents could be considered as alternatives to traditional choices like toluene.

Bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as promising alternatives to conventional ether and chlorinated solvents. 2-MeTHF, for instance, is derived from renewable resources like corncobs and has a more favorable environmental profile than tetrahydrofuran (B95107) (THF). CPME is a hydrophobic ether solvent that is resistant to peroxide formation, enhancing safety, and can lead to improved reaction yields and selectivities in certain cases. Furthermore, research has explored the use of 1,3-dioxolane compounds themselves as bio-based reaction media, which presents an intriguing possibility for a more circular synthetic process. rsc.org

The selection of a suitable green solvent is a multi-faceted decision that involves balancing factors such as solubility of reactants, reaction temperature, and the ease of water removal. The following table provides a comparison of potential solvents for the synthesis of this compound, highlighting their green chemistry credentials.

Interactive Data Table: Comparison of Solvents for Acetalization Reactions

| Solvent | Type | Source | Key Green Attributes | Potential Drawbacks |

| Toluene | Aromatic Hydrocarbon | Fossil-based | Effective water removal via azeotrope | Volatile Organic Compound (VOC), toxic |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Renewable (e.g., corncobs) | Bio-derived, higher boiling point than THF | Can form peroxides |

| Cyclopentyl methyl ether (CPME) | Ether | Fossil-based | Resists peroxide formation, hydrophobic | Not bio-derived |

| Cyrene™ | Dipolar Aprotic | Renewable (cellulose) | Bio-derived, biodegradable, high polarity | High boiling point may require more energy for removal |

| γ-Valerolactone (GVL) | Lactone | Renewable (lignocellulose) | Bio-derived, biodegradable, low toxicity | Potential for side reactions with acid catalysts |

Minimizing the total volume of solvent used is another key aspect of green synthetic design. This can be achieved through process optimization, such as using higher concentrations of reactants or exploring solvent-free reaction conditions where feasible.

The acetalization reaction to form this compound is typically catalyzed by an acid. Traditional homogeneous catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid are effective but can be difficult to separate from the reaction mixture, leading to corrosive waste streams and purification challenges. prepchem.com

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones, with a preference for heterogeneous catalysts. yale.edu Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing waste. For dioxolane synthesis, several greener catalytic systems have been investigated.

Zeolites, which are microporous aluminosilicates, can function as solid acid catalysts. Their well-defined pore structures can also impart shape selectivity to the reaction. The encapsulation of metal complexes within zeolites has been shown to be an effective strategy for creating robust and recyclable catalysts for the synthesis of dioxolanes. researchgate.net Simple and abundant metal salts, such as those of iron(III), are also being explored as more environmentally benign and cost-effective catalysts for ketalization reactions. acs.org These catalysts offer a less hazardous alternative to strong mineral acids.

To quantitatively assess the "greenness" of a synthetic route, several sustainability metrics have been developed. The Atom Economy , conceived by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. gcande.org For the ideal synthesis of this compound from 4-bromo-3,5-dimethylbenzaldehyde and ethylene glycol, the only byproduct is water, leading to a high theoretical atom economy.

Another important metric is the E-factor (Environmental Factor), introduced by Roger Sheldon, which is the ratio of the mass of waste produced to the mass of the desired product. gcande.org A lower E-factor signifies a greener process. The E-factor takes into account solvent losses, catalyst and reagent waste, and byproducts, providing a more comprehensive measure of the environmental impact of the entire process. gcande.org By employing recyclable catalysts and minimizing solvent use, the E-factor for the synthesis of this compound can be significantly reduced.

The following table summarizes different catalytic approaches applicable to the synthesis of this compound, evaluated from a green chemistry perspective.

Interactive Data Table: Comparison of Catalytic Systems for Dioxolane Synthesis

| Catalyst | Type | Advantages | Disadvantages | Sustainability Impact |

| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Inexpensive, effective | Difficult to separate, corrosive waste | High E-factor due to waste generation |

| Sulfuric Acid | Homogeneous | Strong acid, effective | Highly corrosive, significant waste | High E-factor, hazardous waste |

| Zeolites | Heterogeneous | Reusable, easy separation, shape selectivity researchgate.net | May require higher temperatures | Lower E-factor, promotes circular economy |

| Iron(III) salts | Homogeneous/Heterogeneous | Low cost, low toxicity, effective acs.org | May require specific co-solvents acs.org | Reduced toxicity and waste compared to strong acids |

By integrating greener solvents and more efficient, recyclable catalysts, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry, reducing its environmental impact while maintaining high efficiency.

Advanced Reactivity and Chemical Transformations of 2 4 Bromo 3,5 Dimethylphenyl 1,3 Dioxolane

Reactivity at the Aryl Bromide Moiety

The primary site of reactivity on 2-(4-bromo-3,5-dimethylphenyl)-1,3-dioxolane, in the context of carbon-carbon bond formation, is the aryl bromide. This functional group is an excellent handle for a variety of powerful cross-coupling reactions and for the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The aryl bromide of the title compound is an ideal substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.com For a substrate like 4-bromo-3,5-dimethylbenzaldehyde (B1289205), which is analogous to the title compound, this reaction provides a direct route to biphenyl (B1667301) derivatives.

A typical procedure involves heating the aryl bromide with a slight excess of the boronic acid in a solvent such as 1-propanol, water, or an ethereal solvent like dioxane. orgsyn.org A palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used in catalytic amounts, often in conjunction with a phosphine (B1218219) ligand like triphenylphosphine. mdpi.comorgsyn.org A base, most commonly an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the reaction to proceed. orgsyn.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromobenzaldehyde (B125591) | Phenylboronic acid | Pd(OAc)₂ (0.3) | PPh₃ (0.9) | Na₂CO₃ (1.2) | 1-Propanol/H₂O | Reflux | 0.75 | >95 |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 40-60 |

Data for 4-bromobenzaldehyde adapted from a procedure in Organic Syntheses. orgsyn.org Data for the dichloropyrimidine is for comparative purposes. mdpi.com

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and for the stability of the organotin reagents to air and moisture. wikipedia.org The aryl bromide of this compound would be expected to readily participate in Stille couplings.

In a typical Stille reaction, the aryl bromide is reacted with an organostannane, such as a tributyltin derivative, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride. wikipedia.org The reaction is usually carried out in a non-polar solvent like THF or toluene (B28343) at elevated temperatures.

Table 2: General Conditions for Stille Coupling

| Aryl Halide | Organotin Reagent | Catalyst | Solvent | Temperature |

| Ar-Br | R-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene | Reflux |

| Ar-I | Vinyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | THF | 50°C |

This table represents general conditions for the Stille reaction. wikipedia.org

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

For this compound, a Sonogashira coupling would lead to the formation of an arylalkyne. The reaction involves the combination of the aryl bromide and the terminal alkyne in a solvent such as THF or DMF, with a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper salt, typically copper(I) iodide (CuI). organic-chemistry.orgnih.gov An amine, such as triethylamine (B128534) (Et₃N) or diisopropylamine, serves as both the base and often as the solvent. organic-chemistry.org

Table 3: Typical Conditions for Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature |

| Ar-Br | R-C≡CH | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. - 50°C |

| Ar-I | R-C≡CH | Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp. |

This table represents typical conditions for the Sonogashira coupling reaction. organic-chemistry.orgnih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the arylation of olefins. nih.gov The aryl bromide of the target compound would serve as the arylating agent in a Heck reaction.

The reaction is typically carried out by heating the aryl bromide and the alkene with a palladium catalyst, such as palladium acetate, and a phosphine ligand. organic-chemistry.org A variety of bases can be used, with triethylamine and potassium carbonate being common choices. nih.gov The choice of solvent is often a polar aprotic solvent like DMF or acetonitrile. researchgate.net

Table 4: General Conditions for Heck Coupling

| Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) |

| p-R-C₆H₄-Br | Styrene (B11656) | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMF/H₂O | 80 |

| Ar-Br | n-Butyl acrylate | Pd/SiO₂ (cat.) | Et₃N | DMF | Microwave |

This table provides representative conditions for the Heck reaction. nih.govrsc.org

Magnesium-Halogen Exchange and Grignard Reagent Formation

Beyond palladium-catalyzed reactions, the aryl bromide moiety can be transformed into a potent nucleophile through the formation of a Grignard reagent. This is typically achieved either by direct reaction with magnesium metal or through a magnesium-halogen exchange reaction.

The direct formation of a Grignard reagent involves reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comorgsyn.org The presence of the dioxolane protecting group is compatible with the formation of the Grignard reagent. Once formed, the Grignard reagent, 2-(4-magnesiobromo-3,5-dimethylphenyl)-1,3-dioxolane, can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. adichemistry.com

An alternative method for generating the Grignard reagent is through a magnesium-halogen exchange. This involves treating the aryl bromide with a pre-formed, more reactive organomagnesium reagent, such as isopropylmagnesium chloride (iPrMgCl) or other trialkylmagnesates, often at low temperatures. harvard.eduresearchgate.net This method can offer advantages in terms of functional group tolerance and reaction conditions. harvard.edu

Table 5: Conditions for Grignard Reagent Formation and Reaction

| Method | Reagents | Solvent | Conditions | Subsequent Electrophile Example |

| Direct Insertion | Mg turnings | Anhydrous THF or Et₂O | Reflux | Benzaldehyde |

| Halogen Exchange | iPrMgCl·LiCl | THF | 0°C to room temp. | DMF |

This table outlines general conditions for Grignard reagent formation. harvard.edursc.org

Lithium-Halogen Exchange and Organolithium Species Generation

The presence of a bromine atom on the aromatic ring of this compound allows for the generation of a potent organolithium nucleophile via a lithium-halogen exchange reaction. This transformation is a cornerstone of organometallic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. wikipedia.orgnih.gov The rate of exchange follows the trend I > Br > Cl, making the bromo-substituted compound a suitable substrate. wikipedia.org The general mechanism for this exchange is depicted in the following scheme:

A general representation of the lithium-halogen exchange reaction on an aryl bromide.

A general representation of the lithium-halogen exchange reaction on an aryl bromide.For this compound, the reaction would proceed as follows:

Generation of the aryllithium species from this compound.

Generation of the aryllithium species from this compound.The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles. The stability and reactivity of this organolithium intermediate are influenced by the surrounding methyl groups, which may provide some steric hindrance but are unlikely to prevent the exchange reaction itself. The 1,3-dioxolane (B20135) group is generally stable under the basic conditions of the lithium-halogen exchange. thieme-connect.de

Table 1: Common Electrophiles for Trapping Aryllithium Species

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Alkyl halides (R-X) | Alkylated arene |

| Borates (e.g., B(OMe)₃) | Boronic acid/ester |

| Isocyanates (R-N=C=O) | Amide |

This method provides a regioselective route to introduce a variety of functional groups at the former position of the bromine atom, making it a valuable tool in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the aromatic ring is substituted with two electron-donating methyl groups and lacks any strong EWGs. Consequently, this compound is not expected to readily undergo classical SNAr reactions under standard conditions. worktribe.com The electron-donating nature of the methyl groups would destabilize the anionic Meisenheimer complex, making the reaction energetically unfavorable.

However, SNAr reactions of unactivated aryl halides can sometimes be achieved under forcing conditions, such as high temperatures and the use of very strong nucleophiles or by employing transition metal catalysis. For instance, certain ruthenium worktribe.comrsc.org or chromium complexes can activate the aryl ring towards nucleophilic attack. Additionally, electrophotocatalytic methods have been developed for SNAr reactions of unactivated aryl fluorides, though their applicability to aryl bromides is less common. nih.govresearchgate.net While theoretically possible under specialized conditions, SNAr is not a typical reactive pathway for this particular compound.

Reactivity of the 1,3-Dioxolane Protecting Group

The 1,3-dioxolane moiety in this compound serves as a protecting group for the corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde. The reactivity of this group is central to the synthetic utility of the molecule.

Chemoselective Deprotection Strategies to Aldehydes

The primary reaction of the 1,3-dioxolane group is its hydrolysis back to the parent carbonyl compound. This deprotection is typically achieved under acidic conditions. organic-chemistry.org A key consideration for this compound is the chemoselective cleavage of the acetal (B89532) without affecting the aryl bromide bond.

A variety of reagents and conditions can be employed for this purpose. Mild acidic conditions, such as aqueous acetic acid or p-toluenesulfonic acid in acetone, are commonly used. organic-chemistry.org Other methods that have been reported for the deprotection of dioxolanes include the use of Lewis acids, such as cerium(III) triflate, which can be effective under nearly neutral conditions. organic-chemistry.org

A particularly relevant strategy for this substrate is the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. This system has been shown to efficiently deprotect 1,3-dioxolanes, and importantly, it is chemoselective, leaving halo groups on the aromatic ring unaffected. rsc.orgresearchgate.net

Table 2: Selected Reagents for Chemoselective Deprotection of 2-Aryl-1,3-dioxolanes

| Reagent | Conditions | Selectivity |

| Aqueous Acetic Acid | Mild heating | Good |

| p-Toluenesulfonic acid in Acetone | Room temperature | Good |

| Cerium(III) triflate | Wet nitromethane, room temperature | Excellent |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol, room temperature | Excellent (unaffected halo groups) rsc.org |

| Iodine | Wet nitromethane, room temperature | Good |

Ring-Opening Reactions and Subsequent Functionalization

Beyond simple deprotection to the aldehyde, the 1,3-dioxolane ring can undergo other ring-opening reactions that lead to further functionalization. For instance, reductive cleavage of 2-aryl-1,3-dioxolanes can yield monoprotected 1,2-diols. While not a direct functionalization of the aromatic ring, this transformation alters the protecting group into a new functional handle.

In the context of carbohydrate chemistry, regioselective ring-opening of related 1,3-dioxane (B1201747) acetals is a well-established method for the selective manipulation of hydroxyl groups. thieme-connect.de Similar strategies could potentially be applied to 2-aryl-1,3-dioxolanes, although this is less common. For example, treatment with a hydride reagent in the presence of a Lewis acid can lead to a reductive opening of the acetal to form a mono-ether of ethylene (B1197577) glycol.

Stability Profile under Diverse Reaction Conditions

The 1,3-dioxolane group exhibits a distinct stability profile that makes it a versatile protecting group. It is generally stable under a wide range of conditions, which is crucial when performing reactions on the aryl bromide portion of the molecule.

Stable under:

Basic conditions: It is resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents like Grignards and organolithiums. thieme-connect.de This stability is critical for the success of the lithium-halogen exchange reaction discussed in section 3.1.3.

Reductive conditions: It is stable to many reducing agents, including catalytic hydrogenation and complex metal hydrides like sodium borohydride and lithium aluminum hydride (under non-acidic workup conditions).

Oxidative conditions: It is resistant to many common oxidizing agents.

Labile under:

Acidic conditions: The acetal linkage is readily cleaved by both Brønsted and Lewis acids, which is the basis for its use as a protecting group. thieme-connect.de

This stability profile allows for a wide range of chemical transformations to be carried out on the aryl bromide moiety while the aldehyde functionality remains masked.

Synergistic Reactivity Between Aryl and Acetal Moieties

While the aryl bromide and the 1,3-dioxolane group can react independently, there is potential for synergistic reactivity where the presence of one group influences the reactivity of the other or enables unique transformations.

One potential example of this is in the context of intramolecular reactions following a lithium-halogen exchange. If a suitable electrophilic center were present on the dioxolane ring or its substituents, the aryllithium species generated could potentially undergo an intramolecular cyclization. However, in the parent this compound, such a pathway is not immediately apparent.

Another area of potential synergy lies in the sequential application of reactions at both sites. For example, a synthetic sequence could involve:

Lithium-halogen exchange at the aryl bromide followed by quenching with an electrophile.

Subsequent chemoselective deprotection of the 1,3-dioxolane to reveal the aldehyde.

Further reaction of the aldehyde, for example, in a Wittig reaction or reductive amination.

This sequential approach, where the stability of the dioxolane allows for initial modification of the aromatic ring, is a powerful synthetic strategy. The presence of both functionalities in a single molecule allows for the construction of complex molecular architectures in a controlled and predictable manner. While direct intramolecular synergistic effects may be subtle in this specific compound, the orthogonal reactivity of the two groups provides significant synthetic advantages.

Exploration of Novel Reaction Pathways and Derivatizations

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the advanced reactivity and chemical transformations of this compound. While this compound is commercially available and can be synthesized from 4-bromo-3,5-dimethylbenzaldehyde, its application as a substrate in novel reaction pathways and derivatizations is not extensively documented.

Consequently, the following exploration of its chemical potential is based on established principles of organic chemistry and the known reactivity of its constituent functional groups: the aryl bromide, the dioxolane acetal, and the sterically hindered dimethyl-substituted phenyl ring. This section will outline theoretical reaction pathways and potential derivatizations, providing a framework for future research into this specific molecule. Due to the lack of specific experimental data for this compound, the presentation of detailed research findings and data tables with yields and specific reaction conditions is not possible.

The primary site of reactivity on this compound is the carbon-bromine bond on the phenyl ring. This aryl bromide moiety serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals like palladium.

Palladium-Catalyzed Cross-Coupling Reactions:

The aryl bromide functionality is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base, would lead to the formation of a biaryl compound. This pathway allows for the introduction of a wide range of substituted aryl or heteroaryl groups at the 4-position of the dimethylphenyl ring.

Heck Reaction: Coupling with an alkene under palladium catalysis would yield a substituted styrene derivative. The dioxolane group is stable under typical Heck conditions, allowing for the formation of a new carbon-carbon double bond.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce an arylethyne derivative. This introduces a linear, rigid alkyne linker, which is a valuable motif in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to substituted anilines, which are important pharmacophores.

Organometallic Intermediates:

The aryl bromide can also be converted into highly reactive organometallic intermediates, which can then be treated with various electrophiles to introduce a wide range of functional groups.

Lithiation: Halogen-metal exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would generate an aryllithium species. This potent nucleophile can react with a variety of electrophiles, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.

Grignard Reagent Formation: Reaction with magnesium metal would produce the corresponding Grignard reagent. This organomagnesium compound is a strong nucleophile and base, useful for reactions with carbonyl compounds, nitriles, and epoxides.

Potential Derivatizations and Their Significance:

The derivatizations enabled by these pathways could lead to a variety of novel compounds with potential applications in different fields. For instance, the synthesis of biaryl derivatives via Suzuki-Miyaura coupling is a common strategy in the development of liquid crystals and active pharmaceutical ingredients. The introduction of nitrogen-containing functional groups through Buchwald-Hartwig amination could generate compounds with interesting biological activities.

The dioxolane group in this compound serves as a protecting group for the formyl group of the parent benzaldehyde. This protecting group is generally stable under the neutral or basic conditions of many cross-coupling reactions. However, it can be readily removed under acidic conditions to regenerate the aldehyde functionality. This deprotection step would yield a new set of derivatized 4-substituted-3,5-dimethylbenzaldehydes, which are themselves valuable synthetic intermediates for further transformations, such as reductive amination, Wittig reactions, or oxidation to the corresponding carboxylic acid.

The steric hindrance provided by the two methyl groups adjacent to the bromine atom may influence the reactivity of the compound. These methyl groups could potentially slow down the rate of oxidative addition in palladium-catalyzed reactions or affect the approach of bulky nucleophiles. However, the use of specialized ligands in cross-coupling reactions often overcomes such steric challenges.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

While specific studies exclusively detailing the catalytic cycle for 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane are not extensively documented, its behavior can be confidently predicted based on the well-established mechanisms for aryl bromides in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. researchgate.netresearchgate.net The generally accepted cycle involves a sequence of oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination. nih.gov

Oxidative Addition: This is typically the initial and often rate-determining step in the catalytic cycle. rsc.org A low-valent transition metal species, most commonly a palladium(0) complex, reacts with the C-Br bond of this compound. This process involves the cleavage of the C-Br bond and the formation of two new bonds to the metal center, resulting in a square planar palladium(II) intermediate. researchgate.netacs.org The reaction proceeds from a 14-electron Pd(0) complex, which adds the aryl bromide to form a 16-electron Pd(II) species. acs.org The presence of two methyl groups ortho to the bromine atom may introduce steric hindrance, potentially influencing the rate of this step compared to less substituted aryl bromides. researchgate.net

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura coupling, the oxidative addition is followed by transmetalation. In this step, an organometallic nucleophile (e.g., an organoboron compound) transfers its organic moiety to the palladium(II) center, displacing the bromide. This step requires the presence of a base to activate the organoboron species, typically forming a boronate complex that facilitates the transfer. researchgate.net The result is a diaryl-palladium(II) complex.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic ligands attached to the palladium(II) center couple, forming a new carbon-carbon bond and the desired product. acs.org Concurrently, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. acs.orgberkeley.edu The rate of reductive elimination is sensitive to the electronic properties of the ligands involved. For biaryl complexes, electron-donating substituents on the aryl group can sometimes accelerate the reaction. nih.gov The two weakly electron-donating methyl groups on the phenyl ring of the title compound would be expected to influence this step.

The efficiency of transition metal-catalyzed reactions involving this compound is critically dependent on the choice of ligands and additives.

Ligands: Phosphine (B1218219) ligands are paramount in stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. Bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and reductive elimination steps. nih.govresearchgate.net They stabilize the Pd(0) state and facilitate the cleavage of the C-Br bond. Furthermore, the steric bulk of the ligand can influence the coordination sphere of the metal, which can be crucial for preventing catalyst deactivation and promoting the desired bond formation. researchgate.net

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies on the oxidative addition of various aryl bromides to palladium(0) complexes have been performed to elucidate reaction mechanisms and determine rate laws. researchgate.netchemrxiv.org Such studies typically involve monitoring the reaction progress under varying concentrations of substrate, catalyst, and ligands to determine the order of reaction with respect to each component. This information helps to identify the species involved in the turnover-limiting step. acs.org For many palladium-catalyzed cross-couplings, oxidative addition is the rate-limiting step. rsc.org

A hypothetical kinetic study for a Suzuki coupling of this compound could yield data similar to that shown in the illustrative table below.

| Entry | [Aryl Bromide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Ligand | Base | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 2 | SPhos | K₃PO₄ | 80 | (Illustrative Value) |

| 2 | 0.2 | 0.15 | 2 | SPhos | K₃PO₄ | 80 | (Illustrative Value) |

| 3 | 0.1 | 0.30 | 2 | SPhos | K₃PO₄ | 80 | (Illustrative Value) |

| 4 | 0.1 | 0.15 | 1 | SPhos | K₃PO₄ | 80 | (Illustrative Value) |

| 5 | 0.1 | 0.15 | 2 | XPhos | K₃PO₄ | 80 | (Illustrative Value) |

This table is for illustrative purposes only to show the type of data generated in kinetic studies; the values are not from actual experiments.

Thermodynamically, cross-coupling reactions are generally favorable due to the formation of a stable carbon-carbon bond at the expense of a weaker carbon-halogen and metal-carbon bond. Computational studies using Density Functional Theory (DFT) are often employed to calculate the free energy profiles of the catalytic cycle, providing insight into the relative energies of intermediates and transition states. rsc.orgacs.org

Regioselectivity and Chemoselectivity Considerations in Multireaction Systems

For this compound, selectivity is a key consideration in its chemical transformations.

Regioselectivity: The molecule possesses a single C-Br bond on the aromatic ring. In standard palladium-catalyzed cross-coupling reactions, the activation of the C-Br bond is overwhelmingly favored over the potential activation of aromatic C-H bonds. Therefore, reactions such as Suzuki, Heck, or Sonogashira couplings are expected to proceed with exceptionally high regioselectivity, with functionalization occurring exclusively at the 4-position of the phenyl ring.

Chemoselectivity: A primary chemoselectivity challenge involves performing the desired reaction at the C-Br bond without affecting other functional groups in the molecule. The 1,3-dioxolane (B20135) moiety is an acetal (B89532), which functions as a protecting group for an aldehyde. This group is generally stable under the neutral or basic conditions commonly used for palladium-catalyzed cross-coupling reactions. However, it is sensitive to acid and would likely be cleaved under strongly acidic conditions. Therefore, reaction conditions must be chosen carefully to preserve the integrity of the dioxolane ring if the aldehyde functionality is to be revealed in a subsequent step.

In-Situ Spectroscopic Monitoring for Reaction Pathway Analysis

To gain deeper insight into reaction mechanisms, in-situ spectroscopic techniques are invaluable for observing the reaction as it progresses. These methods allow for the detection and characterization of transient intermediates and can provide direct evidence for proposed catalytic cycles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. azom.com For a reaction involving this compound, one could use:

¹H NMR: To monitor the disappearance of the starting material's characteristic signals and the emergence of product signals over time.

³¹P NMR: If a phosphine ligand is used, ³¹P NMR can track the coordination of the ligand to the palladium center. Different palladium species in the catalytic cycle (e.g., Pd(0)L₂, Pd(II)(Ar)(Br)L₂, Pd(II)(Ar)(Ar')L₂) will have distinct ³¹P NMR chemical shifts, allowing for their identification and quantification during the reaction.

For example, in a study monitoring a nickel-catalyzed Suzuki reaction of a fluorinated aryl bromide, ¹⁹F NMR was used to quantitatively track the conversion of the starting material to the product in real-time by integrating the respective signals. azom.com A similar approach using ¹H NMR could be applied to reactions of this compound to obtain kinetic data and observe any potential side reactions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Transition State Characterization for Elementary Reaction Steps

No published data is available. This subsection would focus on the computational identification and analysis of transition state structures for reactions involving this compound, providing insight into reaction mechanisms.

Reaction Energy Profile Mapping and Barrier Calculations

No published data is available. This part would present the calculated energy changes throughout a reaction pathway, including the activation energy barriers for each step.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Rotational Barriers

No published data is available. This section would explore the different spatial arrangements (conformers) of the molecule and the energy required to rotate around specific bonds, such as the bond connecting the phenyl ring to the dioxolane ring.

Solvent Effects on Reactivity and Molecular Interactions

No published data is available. This subsection would investigate how different solvents influence the molecule's behavior, including its stability, conformational preferences, and interactions with other molecules.

Quantum Chemical Descriptors and Reactivity Prediction

Theoretical and computational chemistry provides powerful tools for understanding the reactivity of molecules like 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane. Through the use of quantum chemical calculations, typically employing Density Functional Theory (DFT), various molecular properties, known as quantum chemical descriptors, can be determined. These descriptors offer insights into the electronic structure and potential behavior of the molecule in chemical reactions.

A fundamental aspect of reactivity prediction is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. For this compound, the electron-rich aromatic ring, substituted with a bromine atom and methyl groups, along with the oxygen atoms in the dioxolane ring, would significantly influence the distribution and energies of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Chemical Softness (S): The reciprocal of hardness, with higher values indicating greater reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting how this compound might behave in different chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

To understand local reactivity, that is, which specific atoms in the molecule are more likely to participate in a reaction, Molecular Electrostatic Potential (MEP) maps and Fukui functions are employed. An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. For this compound, regions of negative potential (red/yellow) would be expected around the oxygen atoms of the dioxolane ring, indicating their nucleophilic character and suitability for electrophilic attack. The bromine atom would also influence the electrostatic potential on the aromatic ring.

Fukui functions provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks. By analyzing these local descriptors, one could predict, for example, that the carbon atoms of the aromatic ring are susceptible to electrophilic substitution, with the positions directed by the existing substituents (bromo and dimethyl groups).

Below is an illustrative table of hypothetical quantum chemical descriptors for this compound, calculated at a representative level of theory.

| Descriptor | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate reactivity |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 2.80 eV | Indicates electrophilic character |

Note: The values in this table are for illustrative purposes and represent typical ranges for similar organic molecules.

Computational Design of Novel Catalysts or Reaction Conditions

Computational chemistry is not only used to predict the intrinsic reactivity of a molecule but also to design catalysts and optimize reaction conditions for specific transformations involving that molecule. For a compound like this compound, computational methods can be instrumental in developing efficient synthetic routes, for example, in cross-coupling reactions where the C-Br bond is utilized.

This computational screening allows for the in silico testing of a wide range of catalysts, saving significant time and resources compared to experimental screening. The goal is to identify a catalyst that lowers the activation barriers of the desired reaction pathway while potentially increasing the barriers for undesired side reactions, thus improving both activity and selectivity.

Furthermore, computational studies can elucidate the role of reaction conditions. For example, the effect of different solvents can be modeled using implicit or explicit solvent models. These models can help in understanding how the solvent stabilizes intermediates and transition states, thereby influencing the reaction kinetics. The choice of base in many cross-coupling reactions is also critical, and computational chemistry can help in predicting the most effective base for a given catalytic system.

An example of how computational design could be applied is in the development of a catalyst for the Heck reaction with this compound. A hypothetical study might compare different palladium catalysts with various phosphine (B1218219) ligands. The computational results could be summarized in a table like the one below.

| Catalyst System (Illustrative) | Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Turnover Frequency (TOF) |

| Pd(OAc)₂ + Ligand 1 | PPh₃ | 15.2 | 10.5 | Low |

| Pd(OAc)₂ + Ligand 2 | P(o-tolyl)₃ | 14.1 | 9.8 | Moderate |

| Pd(OAc)₂ + Ligand 3 | XPhos | 12.5 | 8.2 | High |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated in computational catalyst design.

Through such computational studies, a more targeted experimental approach can be undertaken to develop novel and efficient catalytic systems for reactions involving this compound.

Advanced Analytical and Spectroscopic Methodologies in Research on 2 4 Bromo 3,5 Dimethylphenyl 1,3 Dioxolane

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane, offering unambiguous molecular formula confirmation through the measurement of exact mass-to-charge ratios (m/z) with high precision. In the synthesis of this compound, typically from 4-bromo-3,5-dimethylbenzaldehyde (B1289205) and ethylene (B1197577) glycol, HRMS is crucial for identifying the final product and tracking potential reaction intermediates, byproducts, or unreacted starting materials.

The presence of a bromine atom in the molecule creates a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks (M and M+2) of almost equal intensity for the molecular ion, which is a definitive signature for a monobrominated compound. HRMS can resolve these isotopic peaks and provide their exact masses, further confirming the elemental composition. For instance, electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer can provide mass accuracy within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. mdpi.com

| Ion Species | Molecular Formula | Isotope | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₄BrO₂ | ⁷⁹Br | 257.0172 |

| ⁸¹Br | 259.0151 | ||

| [M+Na]⁺ | C₁₁H₁₃BrNaO₂ | ⁷⁹Br | 279.0001 |

| ⁸¹Br | 280.9980 |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. ¹H and ¹³C NMR provide fundamental information about the molecular framework.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different chemical environments. The two aromatic protons would appear as a singlet due to their symmetry. The six protons of the two methyl groups on the phenyl ring would also yield a singlet. The four protons of the dioxolane ring would likely appear as a multiplet, and the single proton on the acetal (B89532) carbon (C2 of the dioxolane ring) would present as a singlet.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. Key signals would include those for the substituted aromatic carbons (including the carbon attached to bromine), the methyl carbons, the carbons of the dioxolane ring, and the characteristic acetal carbon, which typically resonates around 100-110 ppm.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the dioxolane ring by showing correlations between adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of each protonated carbon atom, such as linking the methyl protons to the methyl carbons and the dioxolane protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations. It is crucial for piecing together the molecular structure. For example, it would show correlations from the acetal proton to the carbons of the aromatic ring and from the methyl protons to the aromatic carbons they are attached to, confirming the connection between the phenyl ring and the dioxolane moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It can provide information about the preferred conformation and stereochemistry of the molecule.

| Technique | Correlating Nuclei | Key Expected Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | Correlations between protons on the dioxolane ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Aromatic CH to aromatic C; Methyl CH₃ to methyl C; Dioxolane CH₂ to dioxolane C. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Acetal H to aromatic C's; Methyl H's to aromatic C's; Aromatic H's to methyl C's. |

| NOESY | ¹H ↔ ¹H (through space) | Proximity between the acetal proton and the aromatic protons/methyl groups. |

Solid-State NMR for Crystalline Material Characterization

For analyzing the compound in its crystalline powder form, Solid-State NMR (SSNMR) provides invaluable insights where solution NMR is not applicable. nih.gov It is particularly useful for studying polymorphism, molecular packing, and local electronic environments. ¹³C SSNMR using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide a high-resolution spectrum of the solid material. Furthermore, multinuclear SSNMR can directly probe the bromine atom. ⁷⁹Br and ⁸¹Br are quadrupolar nuclei, and their NMR parameters are highly sensitive to the local symmetry and electric field gradient at the nucleus. wiley.comresearchgate.net This makes ⁷⁹/⁸¹Br SSNMR a sensitive probe for detecting subtle changes in crystal packing or the presence of intermolecular interactions, such as halogen bonding. nih.govscilit.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

Single-crystal X-ray crystallography offers the most definitive structural information for this compound, provided that suitable crystals can be grown. This technique provides a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. mdpi.com

The resulting structural data includes exact bond lengths, bond angles, and torsion angles, which confirm the molecular connectivity and reveal the precise conformation of the dioxolane ring (e.g., envelope or twist conformation). nih.gov Furthermore, X-ray crystallography elucidates the supramolecular arrangement, showing how individual molecules pack together in the unit cell and revealing any significant intermolecular interactions like C-H···O or C-H···π interactions that stabilize the crystal structure. mdpi.com For chiral derivatives, this method can determine the absolute stereochemistry.

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating lattice unit. |

| Bond Lengths/Angles | Numerical values (Å, °) | Precise molecular geometry. |

| R-factor | Value (e.g., 0.05) | Indicator of the quality of the structural model fit to the data. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. mdpi.com These two techniques are complementary and provide a molecular "fingerprint". nih.gov

For this compound, key vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and dioxolane groups) appear just below 3000 cm⁻¹.

C-O stretching: The characteristic strong C-O-C-O-C acetal stretches are prominent in the fingerprint region, typically between 1000 and 1200 cm⁻¹. These bands are often the most diagnostic for the dioxolane ring.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the phenyl ring.

C-Br stretching: This vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ range.

FT-IR is particularly useful for reaction monitoring. During the synthesis from 4-bromo-3,5-dimethylbenzaldehyde, one can monitor the disappearance of the strong aldehyde carbonyl (C=O) stretching band (around 1700 cm⁻¹) and the concurrent appearance of the acetal C-O stretching bands, indicating the progress of the reaction. acs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium-Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong |

| Acetal C-O | Stretching | 1200 - 1000 | Strong |

| C-Br | Stretching | 650 - 500 | Medium-Strong |

Advanced Chromatographic Techniques (e.g., GC-MS/MS, LC-HRMS) for Trace Analysis and Purity Assessment

To ensure the purity of this compound, highly sensitive and selective chromatographic techniques are essential. These methods separate the target compound from impurities, which can then be identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, the compound is well-suited for GC-MS analysis. rjptonline.org The sample is vaporized and separated on a capillary column based on boiling point and polarity. The separated components then enter a mass spectrometer for detection and identification. The resulting mass spectrum, combined with the retention time, provides high confidence in compound identification.

Tandem Mass Spectrometry (GC-MS/MS): For ultra-trace analysis or analysis in complex matrices, GC-MS/MS provides enhanced selectivity and sensitivity. uoguelph.ca A specific parent ion of the target analyte is selected, fragmented, and a specific daughter ion is monitored. This selected reaction monitoring (SRM) significantly reduces chemical noise and allows for quantification at very low levels. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For analyzing less volatile impurities or for methods that avoid high temperatures, LC-HRMS is the technique of choice. thermofisher.com Separation occurs in the liquid phase, and the high-resolution mass spectrometer provides exact mass data for both the target compound and any co-eluting impurities, aiding in their identification. mdpi.com This combination is powerful for comprehensive purity profiling. lcms.cz

| Technique | Primary Application | Key Advantages |

|---|---|---|

| GC-MS | Purity assessment, identification of volatile impurities. | High separation efficiency, robust, extensive spectral libraries. |

| GC-MS/MS | Trace-level quantification of specific impurities. | Superior sensitivity and selectivity, low detection limits. |

| LC-HRMS | Purity profiling, identification of non-volatile byproducts. | Handles a wide range of polarities and volatilities, provides exact mass for unknown identification. |

Applications of 2 4 Bromo 3,5 Dimethylphenyl 1,3 Dioxolane in Modern Organic Synthesis

Building Block for Complex Natural Product Synthesis

The masked aldehyde functionality and the presence of a bromine atom make 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane an invaluable asset in the total synthesis of complex natural products. The 1,3-dioxolane (B20135) group serves as a robust protecting group for the formyl moiety, allowing for chemical manipulations at other sites of the molecule without unintended reactions of the aldehyde.

The aryl bromide is a key handle for the introduction of molecular complexity through various cross-coupling reactions. For instance, Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds with a wide array of boronic acids and esters, enabling the construction of intricate biaryl structures or the attachment of complex alkyl or vinyl groups. Similarly, Sonogashira coupling facilitates the introduction of terminal alkynes, which are precursors to a multitude of functional groups and can participate in further cyclization reactions to build complex ring systems.

Furthermore, the bromine atom can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium compound. These powerful nucleophiles can then be reacted with a variety of electrophiles to forge new carbon-carbon bonds, a fundamental strategy in the assembly of the carbon skeletons of natural products. The steric hindrance provided by the two methyl groups on the phenyl ring can also play a crucial role in directing the stereochemical outcome of certain reactions, a critical aspect in the synthesis of stereochemically rich natural products.

Precursor for Functional Materials and Polymer Chemistry

The unique electronic and structural features of this compound also position it as a promising precursor for the development of novel functional materials and polymers.

Optoelectronic and Photonic Materials

The aromatic core of the molecule, which can be further extended and functionalized via the aryl bromide, is a key component for creating conjugated systems with interesting optoelectronic properties. Through reactions like the Heck coupling, vinyl groups can be introduced, extending the π-conjugation and influencing the material's absorption and emission spectra.

Polymeric Scaffolds with Tunable Properties

In the realm of polymer chemistry, this compound can serve as a versatile monomer or a key intermediate in the synthesis of functionalized polymers. The bromo-functionality allows for its incorporation into polymer chains via palladium-catalyzed polymerization reactions.

Furthermore, the dioxolane-protected aldehyde can be deprotected post-polymerization to introduce reactive aldehyde groups along the polymer backbone. These aldehyde functionalities can then be used for a variety of post-polymerization modifications, such as grafting other polymer chains, attaching biomolecules, or cross-linking the polymer to form robust networks. This approach allows for the creation of polymeric scaffolds with highly tunable properties, including solubility, thermal stability, and mechanical strength, making them suitable for applications in drug delivery, tissue engineering, and as advanced coatings.

Intermediate in the Synthesis of Agrochemicals and Fine Chemicals

The structural motifs present in this compound are also found in various agrochemicals and fine chemicals. The compound serves as a valuable intermediate for the synthesis of these commercially important molecules.

The bromo-dimethyl-phenyl moiety is a key pharmacophore in some pesticides and herbicides. The bromine atom can be substituted with various nucleophiles to introduce different functionalities that modulate the biological activity of the final product. The protected aldehyde can be unmasked at a later stage of the synthesis to participate in reactions that build the final active ingredient. For instance, it can undergo reductive amination to form substituted amines, which are common functional groups in many agrochemicals.

The versatility of this intermediate allows for the efficient and modular synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, which is a crucial step in the discovery and optimization of new agrochemicals.

Development of Novel Reagents and Catalysts (derived from the compound's structure)

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel ligands for catalysis. The ortho-methyl groups can provide the steric bulk necessary to create a specific coordination environment around a metal center, which can lead to high selectivity in catalytic transformations.

For example, the bromine atom can be replaced with a phosphine (B1218219) group through a nucleophilic substitution or a metal-catalyzed coupling reaction. The resulting phosphine ligand, bearing the sterically demanding 3,5-dimethylphenyl group, can then be used to prepare transition metal complexes. These complexes can be evaluated as catalysts in various organic reactions, such as cross-coupling, hydrogenation, or hydroformylation. The electronic properties of the ligand can also be tuned by further modification of the aromatic ring, providing a platform for the rational design of new and improved catalysts.

Contribution to Methodological Advancements in Carbon-Carbon and Carbon-Heteroatom Bond Formation

As a versatile aryl bromide, this compound serves as an excellent substrate for the development and optimization of new methodologies for carbon-carbon and carbon-heteroatom bond formation. Its well-defined structure and reactivity make it a suitable model compound for testing the scope and limitations of new catalytic systems.

The compound is readily employed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. mdpi.com These reactions have revolutionized the way chemists construct complex molecules. mdpi.com

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Pd catalyst, Base |

| Heck Coupling | Alkenes | C-C | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkynes | C-C | Pd/Cu catalyst, Base |

| Buchwald-Hartwig Amination | Amines | C-N | Pd catalyst, Base, Ligand |

| Stille Coupling | Organotin compounds | C-C | Pd catalyst |

By using this compound as a substrate, researchers can systematically investigate the influence of ligands, bases, solvents, and temperature on the efficiency and selectivity of these reactions. The steric hindrance from the methyl groups can also provide valuable insights into the mechanism of these transformations and help in the development of catalysts that are effective for coupling sterically demanding substrates.

Furthermore, the conversion of the aryl bromide to a Grignard reagent or an organolithium species allows for its use in exploring new carbon-carbon bond-forming reactions with a wide range of electrophiles. These studies contribute to the expansion of the synthetic chemist's toolbox and enable the more efficient and sustainable synthesis of complex organic molecules.

Future Directions and Emerging Research Avenues for 2 4 Bromo 3,5 Dimethylphenyl 1,3 Dioxolane

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting towards continuous manufacturing and automated processes, which offer significant advantages in terms of safety, efficiency, and scalability. The integration of 2-(4-bromo-3,5-dimethylphenyl)-1,3-dioxolane into these modern synthetic workflows represents a significant area for future development.